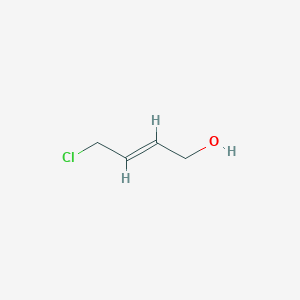

trans-4-Chloro-2-butene-1-OL

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

trans-4-Chloro-2-butene-1-OL is an organic compound with the chemical formula C4H7ClOThis compound appears as a white crystalline solid with a melting point of approximately 45-46 degrees Celsius and a boiling point of about 167 degrees Celsius

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-4-Chloro-2-butene-1-OL can be synthesized through various methods. One common method involves the reaction of 3-chloro-2-buten-1-ol with an appropriate base. The reaction typically involves the use of ether as a solvent and anhydrous magnesium sulfate as a drying agent. The ether is removed by distillation, and the residue is distilled to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as the chlorination of butene followed by hydrolysis. The specific conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: trans-4-Chloro-2-butene-1-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various haloalcohol derivatives.

Scientific Research Applications

trans-4-Chloro-2-butene-1-OL has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: It may serve as a precursor for the synthesis of pharmaceutical agents.

Industry: The compound is used in the production of various chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of trans-4-Chloro-2-butene-1-OL involves its reactivity due to the presence of both a halogen and a hydroxyl group. The chlorine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These reactions can lead to the formation of various intermediates and products, which can interact with molecular targets and pathways in biological systems .

Comparison with Similar Compounds

cis-4-Chloro-2-butene-1-OL: The cis isomer of the compound, which has different spatial arrangement of the chlorine and hydroxyl groups.

4-Chloro-1-butanol: A similar compound with the chlorine atom at a different position on the carbon chain.

2-Chloro-2-butene-1-OL: Another isomer with the chlorine atom attached to a different carbon atom.

Uniqueness: trans-4-Chloro-2-butene-1-OL is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. The trans configuration can lead to different physical and chemical properties compared to its cis isomer and other similar compounds .

Biological Activity

trans-4-Chloro-2-butene-1-OL is an organic compound with significant biological activity, primarily due to its structural features, including a hydroxyl group and a chlorine atom. This article explores the compound's biological interactions, mechanisms of action, and potential applications in various fields, supported by relevant data and findings.

Chemical Structure and Properties

Molecular Formula: C4H7ClO

Molar Mass: 106.55 g/mol

CAS Number: 1576-93-8

Structural Characteristics:

- Contains a double bond between the second and third carbon atoms.

- Features a hydroxyl (-OH) group and a chlorine atom attached to the fourth carbon.

The biological activity of this compound is attributed to its ability to engage in various chemical reactions:

- Nucleophilic Substitution: The chlorine atom serves as a target for nucleophilic attack, facilitating the formation of different substituted products.

- Hydrogen Bonding: The hydroxyl group allows for hydrogen bonding, influencing the compound's interactions with biological macromolecules.

- Oxidation and Reduction Reactions: The compound can undergo oxidation to form aldehydes or carboxylic acids and reduction to yield saturated alcohols.

These reactions highlight its potential as an intermediate in organic synthesis and its role in biochemical processes.

Biological Interactions

Research indicates that this compound may influence various biological pathways:

- Enzyme Interaction: It is utilized in studies examining enzyme-catalyzed reactions involving halogenated alcohols, providing insights into enzymatic transformations.

- Irritant Effects: The compound exhibits irritant properties on mucous membranes and skin, classified as harmful upon inhalation, skin contact, and ingestion. This suggests activation of sensory neurons involved in pain responses .

Applications in Research and Industry

This compound is explored for several applications:

- Organic Synthesis: Acts as an intermediate for synthesizing other chlorinated compounds and alcohols .

- Pharmaceutical Development: Investigated for potential therapeutic applications, including its use as a precursor in drug synthesis.

- Industrial Use: Employed in producing polymers, resins, and other industrial chemicals due to its reactivity.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Comparison with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-Chloro-2-butene | Lacks hydroxyl group; less reactive | Limited biological interactions |

| 2-Buten-1-ol | Contains hydroxyl but lacks chlorine | Moderate reactivity; some interactions |

| cis-4-Chloro-2-butene | Geometric isomer; different reactivity | Potentially different biological effects |

Properties

IUPAC Name |

(E)-4-chlorobut-2-en-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO/c5-3-1-2-4-6/h1-2,6H,3-4H2/b2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRLAHTVGOLBEB-OWOJBTEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCCl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/CCl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.